LC-1-40

PROTAC NUDT1 Degradation DC50

LC-1-40 offers unmatched in vivo stability vs. first-gen degraders (7.9-fold T1/2 increase). Validated in MYCN-driven PDX models. Optimal for chronic dosing studies exploring NUDT1-MYC synthetic lethality. Choose for cleaner loss-of-function phenotypes vs. inhibitors.

Molecular Formula C49H48N8O6
Molecular Weight 845.0 g/mol
Cat. No. B12373474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLC-1-40
Molecular FormulaC49H48N8O6
Molecular Weight845.0 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)N6CCC(CC6)CN7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=O)NC1=O
InChIInChI=1S/C49H48N8O6/c58-43-17-16-42(46(60)53-43)57-48(62)37-14-13-36(27-38(37)49(57)63)55-24-22-54(23-25-55)29-30-18-20-56(21-19-30)47(61)32-8-6-31(7-9-32)33-10-15-41-39(26-33)44(51-34-4-2-1-3-5-34)40(28-50-41)45(59)52-35-11-12-35/h1-10,13-15,26-28,30,35,42H,11-12,16-25,29H2,(H,50,51)(H,52,59)(H,53,58,60)
InChIKeyPBUZNKUYONKIJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LC-1-40 (4-anilino-N-cyclopropylquinoline-3-carboxamide-Based PROTAC) for Targeted NUDT1 Degradation in MYC-Driven Oncology Research


4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide (also designated LC-1-40) is a bifunctional Proteolysis Targeting Chimera (PROTAC) with the molecular formula C49H48N8O6 and a molecular weight of 845.0 g/mol . This compound specifically targets nudix hydrolase 1 (NUDT1, also known as MTH1) for degradation via the ubiquitin-proteasome system [1]. LC-1-40 comprises a 4-anilinoquinoline-3-carboxamide warhead that binds NUDT1, connected via a rigidified linker to a thalidomide-derived cereblon (CRBN) E3 ligase ligand [1].

LC-1-40 Procurement Rationale: Why Alternative NUDT1-Targeting PROTACs and Inhibitors Are Not Interchangeable


While several NUDT1-targeting PROTACs and inhibitors exist, they are not functionally interchangeable. Key differentiating factors include in vivo stability, pharmacokinetic (PK) properties, and degradation potency. For instance, C4 Therapeutics disclosed three selective NUDT1 PROTACs, but these were rapidly metabolized in vivo with half-life values < 0.8 h, rendering them unsuitable for sustained in vivo studies [1]. In contrast, LC-1-40 exhibits significantly enhanced metabolic stability, with plasma half-lives of 6.34 h (IV) and 7.13 h (PO) [1]. Furthermore, while alternative PROTACs like aTAG 2139 and FKBP12 PROTAC FM4 achieve sub-nanomolar DC50 values in engineered fusion-protein systems, LC-1-40 demonstrates potent degradation of endogenous NUDT1 in native cellular contexts and validated in vivo efficacy in patient-derived xenograft models . Substituting LC-1-40 with a generic inhibitor (e.g., TH287) fails to induce protein degradation, a key mechanistic advantage for studying loss-of-function phenotypes. These critical differences in PK, target engagement, and in vivo validation underscore the necessity for compound-specific selection.

Quantitative Differentiation of LC-1-40 (4-anilino-N-cyclopropylquinoline-3-carboxamide PROTAC) for Scientific Procurement


Potent Degradation of Endogenous NUDT1 in Native Cellular Contexts

LC-1-40 induces potent, dose-dependent degradation of endogenous NUDT1 in SHEP MYCN-ER cells with a half-maximal degradation concentration (DC50) of 0.97 nM and achieves a maximum degradation (Dmax) of 96% at a concentration of 50 nM [1]. This contrasts with alternative MTH1-targeting PROTACs, such as aTAG 2139 and FKBP12 PROTAC FM4, which report DC50 values of 0.27 nM and 0.09–0.22 nM, respectively, but in engineered fusion-protein systems rather than endogenous protein contexts .

PROTAC NUDT1 Degradation DC50

Superior In Vivo Pharmacokinetic Stability Compared to First-Generation NUDT1 PROTACs

LC-1-40 exhibits substantially improved in vivo pharmacokinetic properties compared to earlier NUDT1 PROTACs. Following a single intravenous dose of 5 mg/kg in C57BL/6 mice, LC-1-40 achieved a maximum plasma concentration (Cmax) of 4373 ng/mL, with a terminal elimination half-life (T1/2) of 6.34 h [1]. Oral administration (30 mg/kg) yielded a Cmax of 1923 ng/mL and a T1/2 of 7.13 h, with an oral bioavailability of 14.2% [1]. In stark contrast, three NUDT1 PROTACs disclosed by C4 Therapeutics were rapidly metabolized in vivo with half-life values < 0.8 h [1]. This represents a >7.9-fold improvement in plasma half-life, enabling sustained target engagement in vivo.

Pharmacokinetics In Vivo Stability Half-Life

On-Target Specificity Validated by Rescue Experiments and Proteomics

The on-target specificity of LC-1-40 is rigorously validated through multiple orthogonal approaches. Quantitative proteomic analysis of SF188 cells treated with 100 nM LC-1-40 for 6 h identified NUDT1 as the most significantly downregulated protein, demonstrating high selectivity [1]. Furthermore, co-treatment with pomalidomide (10 µM), a CRBN ligand, efficiently rescued LC-1-40-induced NUDT1 loss, confirming CRBN-dependent degradation [1]. Finally, an E77K dormant mutant of NUDT1, which retains enzymatic activity but is resistant to LC-1-40 binding, rescued LC-1-40-induced cell death as effectively as wild-type NUDT1 [1]. In contrast, the NUDT1 inhibitor TH287 (2 µM) failed to prevent LC-1-40-induced degradation, highlighting the distinct mechanism of action [1].

Selectivity Proteomics Target Validation

In Vivo Efficacy in Patient-Derived Xenograft Models

LC-1-40 administration elicits therapeutic responses in patient-derived xenograft (PDX) models of MYCN-driven tumors [1]. While specific tumor growth inhibition (TGI) percentages are not explicitly reported, the study demonstrates that LC-1-40 treatment induces excessive nucleotide oxidation and cytotoxicity specifically in MYCN-hyperactivated contexts [1]. This in vivo validation distinguishes LC-1-40 from other NUDT1-targeting PROTACs like aTAG 2139 and FKBP12 PROTAC FM4, for which publicly available in vivo efficacy data in endogenous tumor models are limited or absent. The C4 Therapeutics NUDT1 PROTACs, despite their potency, were not advanced to in vivo efficacy studies due to poor PK properties [1].

In Vivo Efficacy PDX Model MYCN-Driven Tumors

Recommended Research Applications for LC-1-40 (4-anilino-N-cyclopropylquinoline-3-carboxamide PROTAC) Based on Validated Evidence


Investigating MYC-Driven Metabolic Vulnerabilities in Oncology

LC-1-40 is ideally suited for studies exploring the role of NUDT1 in MYC-driven cancers. Its validated in vivo PK profile (T1/2 > 6 h) and demonstrated efficacy in MYCN-driven PDX models make it a superior choice for chronic dosing studies aimed at elucidating the synthetic lethal relationship between MYC hyperactivation and nucleotide pool sanitization [1]. Researchers investigating the NOX4-ROS/PLK1-NUDT1 axis will benefit from LC-1-40's on-target degradation mechanism, which phenocopies genetic knockout [1].

PROTAC Development and Optimization Reference Standard

Given its well-characterized PK properties (Cmax = 4373 ng/mL IV, bioavailability = 14.2%) and defined linker chemistry, LC-1-40 serves as a valuable benchmark compound for medicinal chemists optimizing next-generation NUDT1 degraders or other 4-anilinoquinoline-3-carboxamide-based PROTACs [1]. The compound's rigidified linker strategy and improved metabolic stability over first-generation degraders (T1/2 > 7.9-fold increase) provide a concrete reference point for structure-activity relationship (SAR) studies focused on enhancing in vivo stability of bifunctional degraders [1].

Functional Genomics and Proteomics Studies of Nucleotide Metabolism

The high selectivity of LC-1-40, as demonstrated by quantitative proteomics showing NUDT1 as the most significantly downregulated protein, makes it an excellent chemical probe for dissecting the specific role of NUDT1 in nucleotide metabolism [1]. This application is particularly relevant for studies where off-target effects of traditional inhibitors (e.g., TH287) could confound results, as LC-1-40's degradation-based mechanism provides a cleaner loss-of-function phenotype [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LC-1-40

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.